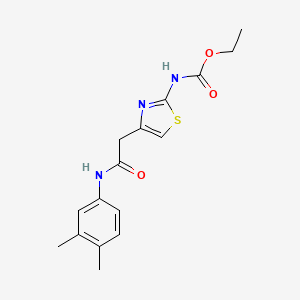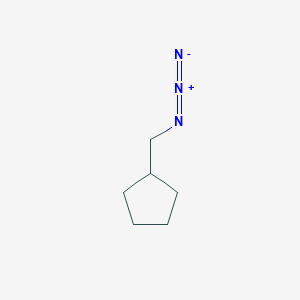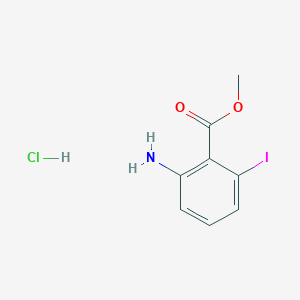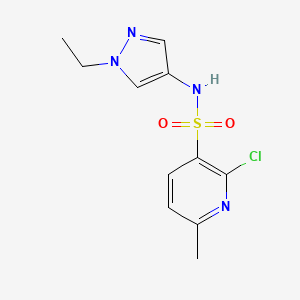
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is also known as 6-MNA, and it is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The synthesis method of this compound involves the reaction between 6-methoxynaphthalene and 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid.
Wirkmechanismus
The mechanism of action of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been shown to modulate the activity of various enzymes such as COX-2, MMP-9, and caspase-3.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent pharmacological effects at relatively low concentrations. However, one of the main limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer and neurological disorders. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Finally, future studies could also explore the synthesis of novel derivatives of this compound with improved pharmacological properties.
Synthesemethoden
The synthesis of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride involves the reaction between 6-methoxynaphthalene and 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid. This reaction leads to the formation of the desired product, which is then isolated and purified using various techniques such as recrystallization, chromatography, and distillation.
Wissenschaftliche Forschungsanwendungen
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of pharmacology, where it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
(2R)-1-(6-methoxynaphthalen-2-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11;/h3-6,8-10H,7,15H2,1-2H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLFEQBPMABLFD-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2624573.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)
![2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2624577.png)
![4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2624578.png)





![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2624588.png)
![6-Fluoro-N-[2-(1-methylimidazol-2-YL)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2624591.png)